molecular formula C6H13N3OS B6025923 5-(3-hydroxypropyl)-1,3,5-triazinane-2-thione

5-(3-hydroxypropyl)-1,3,5-triazinane-2-thione

Cat. No. B6025923
M. Wt: 175.25 g/mol
InChI Key: PZMDPKWFBMLIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-hydroxypropyl)-1,3,5-triazinane-2-thione, also known as HPTT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HPTT is a heterocyclic compound that contains a triazine ring and a thione group. It is a white crystalline solid that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of 5-(3-hydroxypropyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In fungi, this compound has been shown to inhibit the growth of fungal cells by disrupting their cell walls.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In fungi, this compound has been shown to inhibit the growth of fungal cells and disrupt their cell walls. In materials science, this compound has been shown to improve the mechanical properties of polymers.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-hydroxypropyl)-1,3,5-triazinane-2-thione in lab experiments include its relatively simple synthesis, low toxicity, and potential applications in various fields. However, the limitations of using this compound include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the study of 5-(3-hydroxypropyl)-1,3,5-triazinane-2-thione. In agriculture, further research is needed to determine the efficacy of this compound as a fungicide and its potential impact on the environment. In medicine, further preclinical and clinical studies are needed to determine the safety and efficacy of this compound as an anticancer agent. In materials science, further research is needed to optimize the use of this compound as a crosslinking agent for polymers and to explore its potential applications in other areas, such as coatings and adhesives.

Synthesis Methods

5-(3-hydroxypropyl)-1,3,5-triazinane-2-thione can be synthesized through a multistep process that involves the reaction of cyanuric chloride and thiourea in the presence of a base. The resulting intermediate is then reacted with 3-chloropropanol to obtain this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

5-(3-hydroxypropyl)-1,3,5-triazinane-2-thione has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, this compound has been shown to have antifungal properties and can be used as a fungicide to protect crops from fungal infections. In medicine, this compound has been studied for its potential as an anticancer agent and has shown promising results in preclinical studies. In materials science, this compound has been used as a crosslinking agent for polymers and has been shown to improve the mechanical properties of the resulting materials.

properties

IUPAC Name

5-(3-hydroxypropyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3OS/c10-3-1-2-9-4-7-6(11)8-5-9/h10H,1-5H2,(H2,7,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMDPKWFBMLIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)NCN1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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